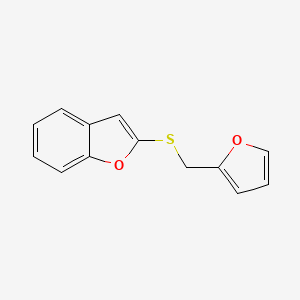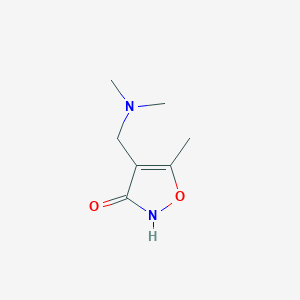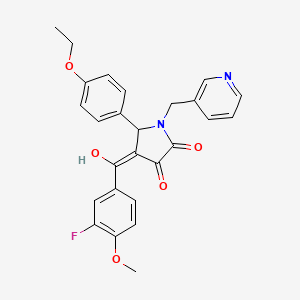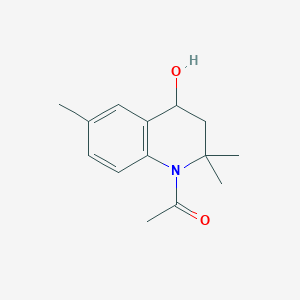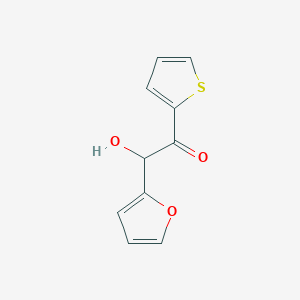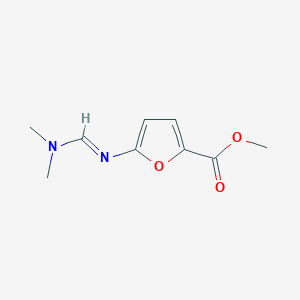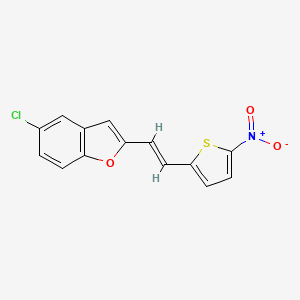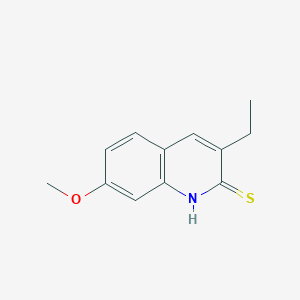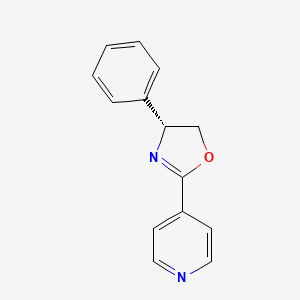
(R)-4-phenyl-2-(pyridin-4-yl)-4,5-dihydrooxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-4-phenyl-2-(pyridin-4-yl)-4,5-dihydrooxazole is a chiral heterocyclic compound that features both a phenyl and a pyridinyl group attached to a dihydrooxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-phenyl-2-(pyridin-4-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted nitrile with a pyridinyl-substituted amine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process.
Industrial Production Methods
Industrial production of ®-4-phenyl-2-(pyridin-4-yl)-4,5-dihydrooxazole may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient catalysts and reaction conditions for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
®-4-phenyl-2-(pyridin-4-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl or pyridinyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) or organometallic compounds (Grignard reagents) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-4-phenyl-2-(pyridin-4-yl)-4,5-dihydrooxazole is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.
Medicine
In medicinal chemistry, ®-4-phenyl-2-(pyridin-4-yl)-4,5-dihydrooxazole is investigated for its potential as a therapeutic agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and nanomaterials. Its ability to undergo various chemical modifications makes it versatile for creating materials with specific properties.
Wirkmechanismus
The mechanism of action of ®-4-phenyl-2-(pyridin-4-yl)-4,5-dihydrooxazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of the target molecule. This interaction can modulate biological pathways, leading to therapeutic effects. The specific pathways involved depend on the target and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-amino-2-(pyridin-4-yl)ethanol: Another chiral compound with a pyridinyl group, used in similar applications.
®-pyridin-4-yl [4-(2-pyrrolidin-1-ylethoxy)phenyl]methanol: A compound with a similar pyridinyl group, used in medicinal chemistry.
Uniqueness
®-4-phenyl-2-(pyridin-4-yl)-4,5-dihydrooxazole is unique due to its combination of a phenyl and a pyridinyl group attached to a dihydrooxazole ring. This structure provides a distinct set of chemical properties, making it versatile for various applications in research and industry. Its ability to introduce chirality into target molecules further enhances its value in the synthesis of enantiomerically pure compounds.
Eigenschaften
Molekularformel |
C14H12N2O |
|---|---|
Molekulargewicht |
224.26 g/mol |
IUPAC-Name |
(4R)-4-phenyl-2-pyridin-4-yl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C14H12N2O/c1-2-4-11(5-3-1)13-10-17-14(16-13)12-6-8-15-9-7-12/h1-9,13H,10H2/t13-/m0/s1 |
InChI-Schlüssel |
CTIPFRMPMQBBTP-ZDUSSCGKSA-N |
Isomerische SMILES |
C1[C@H](N=C(O1)C2=CC=NC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
C1C(N=C(O1)C2=CC=NC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3AR,6aR)-3-ethyl-3aH-cyclopenta[d]isoxazol-4(6aH)-one](/img/structure/B12880324.png)
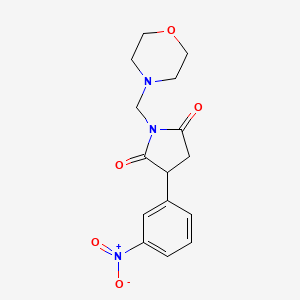
![3-(2-Ethoxyethyl)-1-ethyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12880333.png)


